Pentafluorophenyl isothiocyanate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to pentafluorophenyl isothiocyanate often involves intricate processes that result in the formation of complex structures. For example, the synthesis of tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide involves the oxidation of tetrakis(pentafluorophenyl)tetrathiaisophlorin with dimethyldioxirane, leading to significant nonplanarity and bond length alternation in the oxidized product, which is observed through X-ray structural analysis (Mishra et al., 2016).

Molecular Structure Analysis

The molecular structure of pentafluorophenyl isothiocyanate derivatives can be quite complex, as evidenced by detailed structural analyses. These analyses reveal significant insights into the nonplanarity and bond length alternations that characterize these compounds, as seen in the oxidation products of tetrakis(pentafluorophenyl)tetrathiaisophlorin (Mishra et al., 2016).

Chemical Reactions and Properties

Pentafluorophenyl isothiocyanate and its related compounds participate in a variety of chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For instance, tris(pentafluorophenyl)borane is known for its role in homogeneous Ziegler-Natta chemistry and serves as a strong Lewis acid catalyst in various organic reactions (Erker, 2005).

Physical Properties Analysis

The physical properties of pentafluorophenyl isothiocyanate-related compounds, such as their absorption spectrum, magnetic circular dichroism spectrum, and nuclear-independent chemical shift values, provide valuable information about their antiaromatic character and classification within molecular orbital models (Mishra et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as their ability to catalyze tautomerizations, induce unusual reactions, and stabilize uncommon coordination geometries, further underscore their importance in organic and organometallic chemistry (Erker, 2005).

Aplicaciones Científicas De Investigación

General Uses

Pentafluorophenyl isothiocyanate is a chemical compound used in various scientific research . It’s often used in the preparation of other compounds due to its reactivity .

Application in Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Microbiology and Pharmaceutical Sciences .

Summary of the Application

Isothiocyanates (ITCs), including Pentafluorophenyl isothiocyanate, have been studied for their antimicrobial properties . These compounds are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in the botanical order Brassicales .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific study or experiment. Generally, these studies involve exposing the pathogens to the ITCs and observing the effects .

Application in Food Packaging

Specific Scientific Field

This application falls under the field of Food Technology .

Summary of the Application

Isothiocyanates, including Pentafluorophenyl isothiocyanate, have been utilized in food packaging as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .

Methods of Application or Experimental Procedures

Isothiocyanates are incorporated into food packaging films . They are known to act as substrates to activate lactoperoxidases (LPO) for extension of the shelf life of dairy products due to its bactericidal and bacteriostatic properties .

Results or Outcomes

Isothiocyanate incorporated food packaging films have become popular in the last decade . They have shown to effectively improve the shelf life of foodstuffs .

Application in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

Pentafluorophenyl isothiocyanate is used in the preparation of other chemical compounds . One such compound is 5-isopropyl-3-pentafluorophenyl-2-thiohydantoin .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific study or experiment. Generally, these studies involve using Pentafluorophenyl isothiocyanate as a reagent in the synthesis of other compounds .

Results or Outcomes

The results or outcomes of these procedures are the successful synthesis of the desired compounds .

Safety And Hazards

Direcciones Futuras

PFPI has been used as an effective electrolyte additive for lithium-ion full cells . This opens up the possibility of using a broad range of different isocyanate compounds, which can be easily adjusted by modifying the chemical structure and/or functional groups incorporated within the molecule, to specifically tailor the SEI layer for Si-based anodes in LIBs .

Propiedades

IUPAC Name |

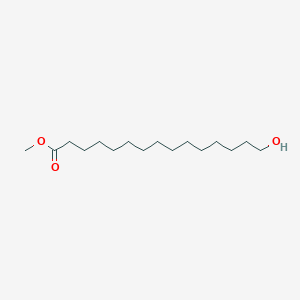

1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNKMRBGZPDABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189489 | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl isothiocyanate | |

CAS RN |

35923-79-6 | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

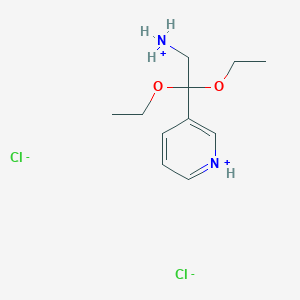

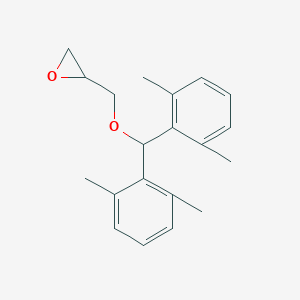

![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)